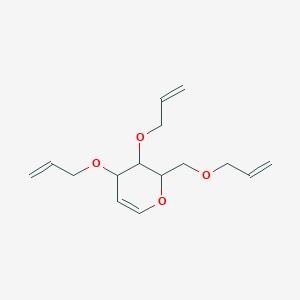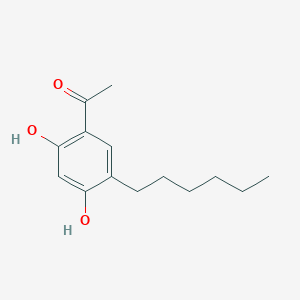
Cobalt(2+);2-pyrazol-1-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination compound that features a cobalt ion coordinated to 2-pyrazol-1-ylpyridine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-pyrazol-1-ylpyridine typically involves the reaction of cobalt salts with 2-pyrazol-1-ylpyridine ligands. One common method involves dissolving cobalt(II) chloride in a suitable solvent, such as ethanol, and then adding 2-pyrazol-1-ylpyridine to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(III) center can be reduced back to cobalt(II).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cobalt(III) to cobalt(II).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound can be used in studies involving metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) terpyridine complexes: These compounds also feature cobalt coordinated to nitrogen-containing ligands and have similar applications in catalysis and materials science.
Cobalt(II) bipyridine complexes: These complexes are used in similar applications and have comparable chemical properties.
Uniqueness
Cobalt(2+);2-pyrazol-1-ylpyridine is unique due to the specific electronic and steric properties imparted by the 2-pyrazol-1-ylpyridine ligands. These properties can enhance the reactivity and stability of the cobalt center, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C24H21CoN9+2 |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
InChI-Schlüssel |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




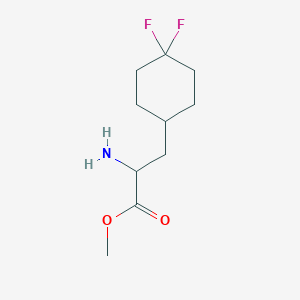
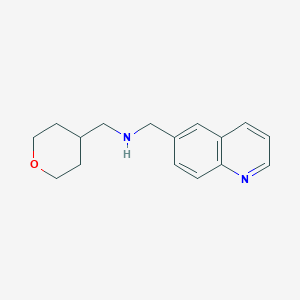
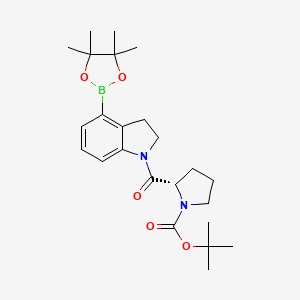
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
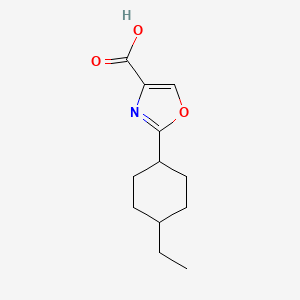

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
